molecular formula C21H23N3 B14920523 1-(Naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

1-(Naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B14920523
M. Wt: 317.4 g/mol
InChI Key: LASBYUDWFSSBFO-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is a piperazine derivative featuring dual aromatic substituents: a naphthalene group at the 1-position and a pyridine group at the 4-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including receptors and enzymes.

Properties

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C21H23N3/c1-2-7-21-19(4-1)5-3-6-20(21)17-24-14-12-23(13-15-24)16-18-8-10-22-11-9-18/h1-11H,12-17H2

InChI Key

LASBYUDWFSSBFO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine typically involves the reaction of naphthalen-1-ylmethyl chloride with 4-(pyridin-4-ylmethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromaticity.

    Substitution: Substituted derivatives with new alkyl or functional groups attached to the pyridine ring.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Modifications

The compound shares structural motifs with several piperazine derivatives reported in the literature:

Compound Name Substituents Key Features Biological Activity Reference
1-Isopropyl-4-(1-naphthylmethyl)piperazine Naphthalen-1-ylmethyl, isopropyl Hydrophobic isopropyl instead of pyridinylmethyl Not reported, but structural analogs show receptor binding
1-(3-Ethoxy-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine Pyridin-4-ylmethyl, 3-ethoxy-4-methoxybenzyl Polar benzyl substituent Potential CNS activity (inferred from similar piperazines)
1-(2-Naphthylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine Naphthalene sulfonyl, nitro-phenyl-piperidine Bulky sulfonyl group Anticancer or enzyme inhibition (e.g., BACE1)
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl, piperidinyl Dopamine D2 receptor affinity (IC50 ~20 nM) CNS disorders (e.g., schizophrenia)

Key Observations :

  • Hydrophobic vs.
  • Aromatic Diversity : The naphthalene group enhances π-π interactions compared to simpler phenyl or benzyl groups (e.g., ).
  • Sulfonyl vs.
Anticancer Potential

Piperazine derivatives with naphthalene groups, such as 1-(4-chlorobenzhydryl)piperazine analogs, demonstrate cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines (IC50 values in µM range) .

CNS Receptor Affinity

Compounds like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine show high affinity for dopamine D2 receptors (e.g., Ki = 19.66 nM) . The pyridine group in the target compound may mimic catecholamine interactions, though steric bulk from naphthalene could reduce binding efficiency compared to smaller substituents.

Enzyme Inhibition

Indole- and sulfonamide-piperazine hybrids (e.g., ) inhibit BACE1 (β-secretase), a target in Alzheimer’s disease. The pyridine-naphthalene combination lacks direct evidence for this activity but could be optimized for protease inhibition via scaffold hybridization.

Challenges :

  • Steric hindrance from naphthalene may reduce reaction yields compared to smaller substituents.
  • Purification requires chromatographic separation due to the compound’s hydrophobicity.

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